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Abstract

Femoxetine (developmental code name FG-4963) is a selective serotonin reuptake inhibitor
(SSRI) that was developed as a potential antidepressant in the 1970s.[1] Structurally related to
paroxetine, it demonstrated a promising pharmacological profile by specifically targeting the
serotonin (5-HT) transporter.[2][3][4] Despite showing antidepressant efficacy comparable to
established tricyclic antidepressants like amitriptyline and imipramine in clinical trials, its
development was ultimately halted.[5][6] This was primarily because its pharmacokinetic
properties were not amenable to a once-daily dosing regimen, leading the developing
company, Ferrosan, to shift focus to paroxetine.[1] This document provides a comprehensive
technical guide on the discovery, synthesis, mechanism of action, and pharmacological
properties of Femoxetine.

Discovery and Historical Context

Femoxetine was first developed in 1975 by the Danish pharmaceutical company Ferrosan.[1]
The patents for its preparation were filed by J. A. Christensen and R. F. Squires.[7] As a
phenylpiperidine derivative, it was identified as a potent inhibitor of serotonin reuptake.[4]
Marketed under the tentative brand name Malexil, Femoxetine underwent clinical trials in
Europe for depression and was also investigated for the treatment of obesity and alcoholism.[1]
[5][8] In 1987, Martec licensed the drug for development in North America, citing favorable
preliminary results in over 800 patients in European trials.[5] However, following Ferrosan's
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acquisition by Novo Nordisk, the development of Femoxetine was discontinued in favor of

paroxetine.[1][8]

Mechanism of Action: Selective Serotonin Reuptake
Inhibition

Femoxetine functions as a selective serotonin reuptake inhibitor (SSRI).[1][9] Its primary
mechanism of action involves blocking the serotonin transporter (SERT) protein on the
presynaptic neuron.[2][3] This inhibition prevents the reabsorption of serotonin from the
synaptic cleft, leading to an increased concentration of the neurotransmitter available to bind to

postsynaptic receptors.[2][3] This enhanced serotonergic signaling is believed to be the basis

for its antidepressant effects.[2][3]
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Mechanism of Action of Femoxetine as an SSRI.

Synthesis of Femoxetine

The chemical name for Femoxetine is (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-
phenylpiperidine.[7][10] Several synthetic routes have been developed, with a focus on
enantioselective methods to produce the desired stereocisomer. A concise and effective
synthesis utilizes an N-heterocyclic carbene (NHC)-catalyzed reaction.[11]
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Enantioselective Synthesis Protocol

A key strategy for synthesizing (-)-Femoxetine involves the NHC-catalyzed homoenolate
addition to a nitroalkene, followed by an in-situ reduction.[11]

Experimental Protocol:

Preparation of Nitroalkene (8): The synthesis begins with a two-step Henry/elimination
sequence to furnish the required nitroalkene intermediate.[11]

o NHC-Catalyzed Homoenolate Addition: Cinnamaldehyde and the nitroalkene (8) are
subjected to the key NHC-catalyzed step. This is followed by an in-situ reduction using Zinc
dust in ethanol and acetic acid. This sequence yields the d-lactam intermediate (10) with a
53% yield and 82% enantiomeric excess (ee).[11]

o Methylation: The lactam is then methylated using methyl iodide.[11]

e Reduction: The final step is a reduction of the methylated lactam using Lithium Aluminium
Hydride (LiAIH4) to yield Femoxetine (11).[11]
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Enantioselective Synthesis Workflow for Femoxetine.

Physicochemical and Pharmacological Data
Physicochemical Properties
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Property Value Reference

(3R,4S)-3-[(4-
IUPAC Name methoxyphenoxy)methyl]-1- [1][10]
methyl-4-phenylpiperidine

Molecular Formula C20H25NO2 [1][9][10]
Molar Mass 311.42 g/mol [1][97[10]
CAS Number 59859-58-4 [7][10]
Hydrochloride CAS 56222-04-9 [71[12]

| Kineti | Toxici

Parameter Value Species Reference
Elimination Half-Life 7-27 hours Human [1]
Oral LDso (Female) 1408 mg/kg Mouse [7]
Oral LDso (Male) 1687 mg/kg Mouse [7]
Intravenous LDso

48 mg/kg Mouse [7]
(Female)
Intravenous LDso

45 mg/kg Mouse [7]

(Male)

Clinical Trial Data (Obesity Study)

A randomized, placebo-controlled study investigated the efficacy of Femoxetine for weight loss
in obese patients.[6]
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Femoxetine Group Placebo Group

Parameter Reference
(n=36) (n=37)

Dosage 600 mg daily Placebo [6]

Duration 16 weeks 16 weeks [6]

Median Weight Loss 8.3 kg 6.2 kg [6]

o o No significant

Statistical Significance ] - [6]

difference

While the overall weight loss was not statistically significant compared to placebo, a trend
towards greater weight loss was observed in patients with a history of obesity longer than 20
years.[5][6]

Structure-Activity Relationship (SAR)

The structure of Femoxetine is closely related to Paroxetine, another potent SSRI. Structure-
activity relationship studies of 25 variants of paroxetine and femoxetine highlighted key
features for 5-HT uptake inhibition.[13] The presence and position of substituents on the
aromatic rings are critical for binding affinity and selectivity.[14] For instance, the addition of a
para-fluoro atom to the phenyl ring of Femoxetine (creating a hybrid molecule, FG 7080) was
shown to considerably potentiate its affinity for the serotonin transporter.[1]
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Logical Flow of Femoxetine's Development History.

Conclusion

Femoxetine (FG-4963) represents an important chapter in the development of selective
serotonin reuptake inhibitors. While it demonstrated clear pharmacological activity and clinical
efficacy as an antidepressant, its development was ultimately curtailed by pharmacokinetic
limitations that made it less commercially viable than its successor, paroxetine. The synthetic
pathways, particularly modern enantioselective methods, provide valuable insights for
medicinal chemists. The extensive preclinical and clinical data gathered for Femoxetine
continue to serve as a useful reference in the ongoing research and development of novel
CNS-active agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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